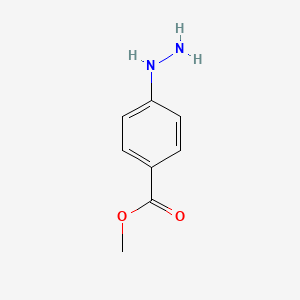

Methyl 4-hydrazinylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-hydrazinylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-8(11)6-2-4-7(10-9)5-3-6/h2-5,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVXAQCVNJUHKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00328291 | |

| Record name | methyl 4-hydrazinylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4510-12-7 | |

| Record name | methyl 4-hydrazinylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 4-hydrazinylbenzoate" properties and structure

An In-Depth Technical Guide to Methyl 4-hydrazinylbenzoate: Synthesis, Structure, and Application

This guide provides a comprehensive technical overview of this compound, a pivotal intermediate in modern organic and medicinal chemistry. Primarily utilized in its more stable hydrochloride salt form, this compound serves as a versatile building block for the synthesis of complex heterocyclic scaffolds. We will delve into its fundamental properties, provide validated protocols for its synthesis, and explore its principal application in the construction of pyrazole derivatives, which are central to numerous pharmaceutical agents.

Core Molecular Profile

This compound is an aromatic compound featuring both a hydrazinyl (-NHNH₂) and a methyl ester (-COOCH₃) functional group attached to a benzene ring in a para configuration. The presence of the nucleophilic hydrazine moiety and the modifiable ester group makes it a bifunctional reagent of significant synthetic utility. For practical laboratory use, it is almost exclusively handled as its hydrochloride salt (this compound hydrochloride, CAS No. 6296-89-5) to enhance stability and handling characteristics.

Physicochemical and Structural Properties

The key properties of this compound and its hydrochloride salt are summarized below. Data is aggregated from established chemical databases.

| Property | This compound | This compound HCl | Reference(s) |

| CAS Number | 4510-12-7 | 6296-89-5 | [1] |

| Molecular Formula | C₈H₁₀N₂O₂ | C₈H₁₁ClN₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | 202.64 g/mol | [1] |

| Appearance | - | White to yellow powder or crystals | [2] |

| Melting Point | - | 205-207 °C | [3] |

| IUPAC Name | This compound | This compound;hydrochloride | [1] |

| SMILES | COC(=O)C1=CC=C(C=C1)NN | COC(=O)C1=CC=C(C=C1)NN.Cl | [1] |

| InChIKey | PUVXAQCVNJUHKG-UHFFFAOYSA-N | MXSGRGCOQOKOEH-UHFFFAOYSA-N | [1] |

Spectroscopic Signature

Accurate characterization is critical for confirming the identity and purity of synthetic intermediates. Below are the key expected spectroscopic features for this compound hydrochloride.

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A characteristic broad absorption band is observed around 3300 cm⁻¹, corresponding to the N-H stretching vibrations of the hydrazine group.[3] The presence of the aromatic ester is confirmed by a strong carbonyl (C=O) stretching frequency near 1680 cm⁻¹.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The methyl ester protons (-OCH₃) are expected to appear as a sharp singlet around 3.8 ppm. The aromatic protons will present as two distinct doublets in the aromatic region (typically 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons on the hydrazine group will appear as broad signals due to exchange and quadrupolar effects.

-

¹³C NMR : Expected signals include the methyl carbon at ~52 ppm, the ester carbonyl carbon around 167 ppm, and four distinct signals for the aromatic carbons, with the carbon attached to the ester group being the most downfield.

-

-

Mass Spectrometry (MS) : Mass spectrometric analysis confirms the molecular weight. A common fragmentation pathway involves the loss of the methoxy group (-OCH₃), resulting in a prominent fragment ion with a mass of 31 units less than the parent ion.[3]

Synthesis of this compound Hydrochloride

The most reliable and common laboratory synthesis of this compound begins with the commercially available Methyl 4-aminobenzoate. The methodology involves a classical two-step, one-pot sequence: diazotization of the primary aromatic amine, followed by in-situ reduction of the resulting diazonium salt.

Synthetic Workflow Overview

The conversion of the aromatic amine to a hydrazine is a cornerstone of synthetic chemistry. The process is initiated by converting the amine into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate. This electrophilic intermediate is then immediately subjected to a reducing agent, typically stannous chloride (SnCl₂) in concentrated acid, which reduces the diazonium group to the desired hydrazine.

Caption: Workflow for the synthesis of this compound HCl.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of aryl hydrazines from anilines.[4]

Materials:

-

Methyl 4-aminobenzoate

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Diethyl Ether

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, prepare a mixture of Methyl 4-aminobenzoate (1.0 eq), deionized water, and concentrated hydrochloric acid.

-

Cool the resulting slurry to 0 °C using an ice-salt bath. The temperature must be strictly maintained between 0 and 5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, stir the mixture for an additional 15-20 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The solution should be a clear, pale yellow.

-

-

Reduction:

-

In a separate, larger beaker, prepare a solution of stannous chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid. Cool this solution thoroughly in an ice bath to below 0 °C.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the cold stannous chloride solution with vigorous stirring. The rate of addition must be controlled to keep the temperature of the reduction mixture below 0 °C.

-

Once the addition is complete, allow the reaction mixture to warm slowly to room temperature over approximately 1 hour. A white or off-white precipitate of the product will form.

-

-

Isolation and Purification:

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with several portions of cold diethyl ether to remove any organic impurities.

-

Dry the collected solid under vacuum at a moderate temperature (e.g., 40-50 °C) to yield this compound hydrochloride as a white powder.[4]

-

Self-Validation and Causality: The use of low temperatures is critical because aryl diazonium salts are thermally unstable and can decompose, leading to side products (e.g., phenols) and reduced yields.[5] Stannous chloride is an effective and mild reducing agent for this transformation.[6] The final product is precipitated as the hydrochloride salt, which is generally more stable and easier to handle than the free base.

Application in Heterocyclic Synthesis: The Knorr Pyrazole Synthesis

The primary and most valuable application of this compound is as a precursor for pyrazoles, a class of five-membered aromatic heterocycles ubiquitous in pharmaceuticals. The reaction of a hydrazine with a 1,3-dicarbonyl compound is known as the Knorr pyrazole synthesis , a robust and versatile method for creating substituted pyrazoles.[3][7]

Reaction Mechanism

The Knorr synthesis proceeds via a two-stage acid-catalyzed condensation-cyclization-dehydration sequence.[2][8]

-

Hydrazone Formation: The more nucleophilic terminal nitrogen of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound. Following proton transfer and loss of water, a hydrazone intermediate is formed.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.

-

Dehydration: The resulting cyclic hemiaminal intermediate readily eliminates a molecule of water to form the stable, aromatic pyrazole ring.

Sources

- 1. Methyl 4-hydrazinobenzoate hydrochloride | C8H11ClN2O2 | CID 2788448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. name-reaction.com [name-reaction.com]

- 4. prepchem.com [prepchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jk-sci.com [jk-sci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis of Methyl 4-Hydrazinylbenzoate from 4-Aminobenzoic Acid

Abstract

This technical guide provides a comprehensive, in-depth overview of the synthetic pathway for producing methyl 4-hydrazinylbenzoate, a crucial building block in medicinal chemistry and drug development, starting from the readily available precursor, 4-aminobenzoic acid (PABA). This document is intended for researchers, scientists, and professionals in the field of drug development, offering a narrative that combines detailed experimental protocols with the underlying chemical principles. We will explore the strategic considerations for the multi-step synthesis, delve into the mechanisms of each reaction, and present a validated, step-by-step laboratory procedure. The guide is structured to provide not just a method, but a thorough understanding of the synthesis, empowering researchers to troubleshoot and adapt the process as needed.

Introduction and Strategic Overview

This compound and its parent acid, 4-hydrazinobenzoic acid, are highly versatile bifunctional molecules.[1] The presence of a reactive hydrazine moiety and a carboxylic acid (or its ester) allows for their incorporation into a wide array of complex molecular architectures.[1] These compounds serve as pivotal intermediates in the synthesis of various heterocyclic systems and have been utilized in the development of novel therapeutic agents, including anticancer drugs and the iron chelator Deferasirox.[2][3]

The synthesis of this compound from 4-aminobenzoic acid is a classic multi-step process that requires careful planning and execution. There are two primary strategic approaches:

-

Route A: Esterification of 4-aminobenzoic acid to form methyl 4-aminobenzoate, followed by diazotization of the amino group and subsequent reduction to the hydrazine.

-

Route B: Diazotization of 4-aminobenzoic acid to form a diazonium salt, followed by reduction to 4-hydrazinobenzoic acid, and a final esterification step to yield the target molecule.

While both routes are viable, Route A is often preferred in a laboratory setting . Performing the esterification first protects the carboxylic acid group and can lead to cleaner subsequent reactions with potentially higher overall yields. This guide will focus on the detailed execution of Route A.

The overall synthetic workflow is depicted below:

Caption: Overall workflow for the synthesis of this compound.

Mechanistic Insights and Rationale

A deep understanding of the reaction mechanisms is critical for optimizing conditions and troubleshooting potential issues. This section details the chemical transformations involved in each step of the synthesis.

Step 1: Fischer Esterification of 4-Aminobenzoic Acid

The first step is the conversion of a carboxylic acid to an ester using an alcohol in the presence of an acid catalyst. This reaction, known as Fischer esterification, is a reversible, acid-catalyzed nucleophilic acyl substitution.[4][5]

-

Causality of Experimental Choices:

-

Acid Catalyst (H₂SO₄): A strong mineral acid like sulfuric acid is essential. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by the weakly nucleophilic alcohol (methanol).[4][5] Because the starting material contains a basic amino group, a stoichiometric amount of acid is required to both protonate the amine and catalyze the reaction.[4]

-

Excess Alcohol (Methanol): Le Châtelier's principle governs this equilibrium-driven reaction. Using methanol as the solvent provides a large excess, which shifts the equilibrium towards the formation of the ester product and water.[4]

-

Heat (Reflux): The reaction is typically heated to reflux to increase the reaction rate, allowing equilibrium to be reached in a reasonable timeframe.[6]

-

The mechanism proceeds as follows:

Caption: Mechanism of Aromatic Diazotization.

Step 3: Reduction of the Diazonium Salt

The final step involves the reduction of the aryl diazonium salt to the corresponding arylhydrazine. This transformation is a critical step in syntheses where a hydrazine moiety is required.

-

Causality of Experimental Choices:

-

Reducing Agent (Sodium Metabisulfite/Sulfite): Mild reducing agents are required to selectively reduce the diazonium group without affecting the ester or the aromatic ring. Sodium metabisulfite (Na₂S₂O₅) or sodium sulfite (Na₂SO₃) are commonly used. [7][8]Stannous chloride (SnCl₂) is another effective alternative. [9]The bisulfite reduction is thought to proceed via an initial sulfur-nitrogen coupling. [7] * Controlled Conditions: The reaction must be carefully controlled, as the diazonium salt is still temperature-sensitive. The reducing agent is typically added slowly to the cold diazonium salt solution.

-

Detailed Experimental Protocols

Safety Precaution: This synthesis involves strong acids, and the formation of potentially unstable diazonium salts. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All steps involving diazonium salts must be conducted in a well-ventilated fume hood, and the temperature must be strictly controlled.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) |

| 4-Aminobenzoic Acid | C₇H₇NO₂ | 137.14 |

| Methanol | CH₃OH | 32.04 |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 |

| Sodium Carbonate | Na₂CO₃ | 105.99 |

| Sodium Nitrite | NaNO₂ | 69.00 |

| Hydrochloric Acid (conc.) | HCl | 36.46 |

| Sodium Metabisulfite | Na₂S₂O₅ | 190.11 |

| Sodium Hydroxide | NaOH | 40.00 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 |

Protocol 1: Synthesis of Methyl 4-Aminobenzoate

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminobenzoic acid (10.0 g, 72.9 mmol) and methanol (100 mL).

-

Acid Addition: While stirring, slowly and carefully add concentrated sulfuric acid (7.5 mL) to the mixture. A precipitate may form but will dissolve upon heating. [4]3. Reflux: Heat the mixture to a gentle reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling the reaction mixture to room temperature, pour it into a beaker containing 200 mL of ice-water.

-

Neutralization: Slowly neutralize the acidic solution by adding a 10% aqueous solution of sodium carbonate until the pH is approximately 8. [4]Vigorous gas evolution (CO₂) will be observed.

-

Isolation: The white precipitate of methyl 4-aminobenzoate is collected by vacuum filtration. Wash the solid with cold water (3 x 30 mL).

-

Drying: Dry the product in a desiccator or a vacuum oven at 50 °C. The expected yield is typically in the range of 80-90%.

Protocol 2: Synthesis of this compound

-

Diazotization - Part A (Amine Solution): In a 500 mL beaker, suspend the dried methyl 4-aminobenzoate (9.0 g, 59.5 mmol) in a mixture of concentrated hydrochloric acid (25 mL) and water (50 mL). Cool the resulting slurry to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Diazotization - Part B (Nitrite Solution): In a separate beaker, dissolve sodium nitrite (4.5 g, 65.2 mmol) in water (20 mL).

-

Diazotization - Part C (Reaction): Add the sodium nitrite solution dropwise to the stirred amine slurry from Part A over 20-30 minutes. Crucially, maintain the temperature below 5 °C throughout the addition. A clear solution of the diazonium salt should form. [1]4. Reduction - Part A (Sulfite Solution): In a separate 1 L beaker, prepare a solution of sodium metabisulfite (22.5 g, 118.4 mmol) in water (100 mL). Cool this solution to 0 °C.

-

Reduction - Part B (Reaction): Slowly add the cold diazonium salt solution from Step 3 to the cold, stirred sulfite solution from Step 4. The rate of addition should be controlled to keep the temperature below 10 °C. A yellow-orange precipitate may form.

-

Hydrolysis of Intermediate: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Then, slowly add a 50% aqueous solution of sodium hydroxide until the pH is strongly basic (pH > 12). Heat the mixture to 70-80 °C for 1 hour to hydrolyze the intermediate sulfonated adduct.

-

Acidification & Isolation: Cool the solution in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 6-7. The product, this compound, will precipitate out.

-

Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the purified product.

Conclusion

The synthesis of this compound from 4-aminobenzoic acid is a robust and well-established procedure that exemplifies several fundamental organic transformations. By first performing a Fischer esterification, followed by a carefully controlled diazotization and subsequent reduction, the target molecule can be obtained in good yield. Success in this synthesis hinges on a thorough understanding of the underlying reaction mechanisms and meticulous control of experimental parameters, particularly temperature during the diazotization step. This guide provides the necessary theoretical foundation and practical protocols to enable researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and development.

References

-

BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

-

Unacademy. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

-

Careers360. (n.d.). Diazotization Reaction Mechanism - Detailed Information with FAQs. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-(N-boc-hydrazino)benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactions of Aryl Diazonium Salts. Retrieved from [Link]

-

Semantic Scholar. (2017). Synthesis of 4-Hydrazinobenzoic Acid. Retrieved from [Link]

-

Studylib. (n.d.). Benzocaine Synthesis: Fischer Esterification Lab Procedure. Retrieved from [Link]

-

Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. Retrieved from [Link]

-

Prezi. (n.d.). Synthesis of Benzocaine by Nicholas Fitz. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction mechanism for the electroreduction of aryl diazonium salts to electrode surfaces and the main side reactions. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

ASM. (2008). Cross-Disciplinary Collaborative Laboratory Activities that Reinforce Chemistry Content Knowledge. Retrieved from [Link]

-

Scirp.org. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]

-

Lumen Learning. (n.d.). 17.3. Reactions involving arenediazonium salts | Organic Chemistry II. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Chemical Science. Retrieved from [Link]

- Google Patents. (n.d.). WO2011021218A2 - Process for the preparation of 4-[3,5-bis(2-hydroxyphenyl)-1h-1,2,4-triazol-1-yl]-benzoic acid and its amine salts.

-

Chegg.com. (2020). Solved Exp #7: Benzocaine: Acid-Catalyzed Fischer. Retrieved from [Link]

-

Quest Journals. (n.d.). Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. Retrieved from [Link]

-

Advanced Journal of Chemistry. (2025). New Preparation and Characterization of Reagent 1-EDBBA Derived from Para Amino-Benzoic Acid: Impact of Solvent and Limitation I. Retrieved from [Link]

- Google Patents. (n.d.). US3941768A - One step diazotization coupling process.

- Google Patents. (n.d.). CN101157629A - Method for preparing p-carboxyl phenylhydrazine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2011021218A2 - Process for the preparation of 4-[3,5-bis(2-hydroxyphenyl)-1h-1,2,4-triazol-1-yl]-benzoic acid and its amine salts - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. prezi.com [prezi.com]

- 6. studylib.net [studylib.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. CN101157629A - Method for preparing p-carboxyl phenylhydrazine - Google Patents [patents.google.com]

- 9. Diazotization Reaction Mechanism [unacademy.com]

Navigating the Solubility Landscape of Methyl 4-Hydrazinylbenzoate: A Technical Guide for Researchers

Foreword: Understanding the Critical Role of Solubility in Drug Discovery and Development

In the realm of pharmaceutical sciences and synthetic chemistry, the journey of a molecule from a promising candidate to a viable therapeutic or a crucial building block is fraught with challenges. Among the most fundamental of these is solubility. A compound's ability to dissolve in a given solvent dictates its reaction kinetics, purification efficiency, formulation possibilities, and ultimately, its bioavailability and therapeutic efficacy. Methyl 4-hydrazinylbenzoate and its hydrochloride salt, key intermediates in the synthesis of a variety of biologically active molecules, are no exception. This technical guide provides an in-depth exploration of the solubility characteristics of this compound, offering both theoretical insights and practical methodologies to empower researchers in their scientific endeavors. While precise quantitative solubility data for this compound remains elusive in publicly available literature, this guide equips you with the foundational knowledge and experimental frameworks to determine it, ensuring you can navigate its solubility landscape with confidence and precision.

Physicochemical Profile of this compound and its Hydrochloride Salt

This compound is an organic compound featuring a benzene ring substituted with a methyl ester and a hydrazinyl group at the para position.[1] Its hydrochloride salt is formed by the protonation of the terminal nitrogen of the hydrazinyl group.[2] This seemingly minor modification has a profound impact on the molecule's physical and chemical properties, most notably its solubility.

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C₈H₁₀N₂O₂ | C₈H₁₁ClN₂O₂ |

| Molecular Weight | 166.18 g/mol | 202.64 g/mol [1][3] |

| Appearance | - | White to yellow powder or crystals[4] |

| CAS Number | 4510-12-7 | 6296-89-5[1][4][5] |

The presence of the polar hydrazinyl and ester groups, along with the aromatic ring, bestows upon this compound a molecular structure with both hydrophilic and lipophilic characteristics. The conversion to its hydrochloride salt introduces an ionic character, which significantly enhances its polarity and, consequently, its affinity for polar solvents.

Qualitative Solubility Profile of this compound Hydrochloride

| Solvent | Solvent Type | Qualitative Solubility | Rationale |

| Water | Polar Protic | Soluble | The ionic nature of the hydrochloride salt and the presence of hydrogen bond donors and acceptors facilitate strong interactions with water molecules. |

| Methanol | Polar Protic | Sparingly Soluble | As a polar protic solvent, methanol can engage in hydrogen bonding, but its lower polarity compared to water results in reduced solubility. |

| Ethanol | Polar Protic | Slightly Soluble | Similar to methanol, ethanol's polarity allows for some dissolution, though it is limited. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble | DMSO is a strong hydrogen bond acceptor and can solvate the cation of the salt, leading to some degree of solubility. |

| Chloroform | Nonpolar | Poorly Soluble | The significant difference in polarity between the ionic salt and the nonpolar solvent results in minimal interaction and, therefore, poor solubility. |

| Acetone | Polar Aprotic | Poorly Soluble | While possessing a dipole moment, acetone is a weaker hydrogen bond acceptor than DMSO and is less effective at solvating the ionic compound. |

This qualitative data underscores a fundamental principle of solubility: "like dissolves like." The polar, ionic nature of this compound hydrochloride dictates its preference for polar solvents, particularly water.

Theoretical Framework for Predicting Solubility

In the absence of direct experimental data, theoretical models can provide valuable estimations of a compound's solubility. One of the most widely used parameters is the partition coefficient (LogP) , which describes the ratio of a compound's concentration in an octanol-water system at equilibrium.[6][7]

-

A negative LogP value indicates a preference for the aqueous phase (hydrophilic).

-

A positive LogP value suggests a preference for the lipid phase (lipophilic).[7]

The calculated LogP for the free base, this compound, is 1.66 . This positive value suggests a greater affinity for organic solvents over water. However, it's crucial to remember that this prediction does not account for the ionic character of the hydrochloride salt, which would significantly decrease the LogP value and increase water solubility.

The General Solubility Equation (GSE) offers another avenue for prediction, relating aqueous solubility to LogP and melting point.[8] While a detailed calculation is beyond the scope of this guide, the GSE reinforces the interplay between a molecule's lipophilicity and its crystal lattice energy in determining its solubility.

Experimental Determination of Solubility: A Rigorous Protocol

To obtain precise and reliable quantitative solubility data, a well-designed experimental protocol is paramount. The following methodology is based on established guidelines, such as the OECD Test Guideline 105 for water solubility and general principles from ASTM standards for determining the solubility of solids in liquids.[2][9][10][11][12][13][14]

Principle

The method involves preparing a saturated solution of this compound (or its hydrochloride salt) in the solvent of interest at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically.

Materials and Equipment

-

This compound (or its hydrochloride salt) of known purity

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, etc.) of analytical grade

-

Temperature-controlled shaker or incubator

-

Analytical balance (± 0.1 mg)

-

Volumetric flasks and pipettes

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Experimental Workflow

The following diagram, generated using DOT language, illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid compound.

Step-by-Step Procedure

-

Preparation of the Slurry: Accurately weigh an amount of this compound that is in excess of its expected solubility and transfer it to a suitable vessel (e.g., a screw-cap vial). Add a precise volume of the chosen solvent.

-

Equilibration: Place the vessel in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). It is advisable to take samples at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration has plateaued.

-

Phase Separation: After equilibration, centrifuge the sample at a high speed to pellet the undissolved solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered aliquot with the solvent to a concentration that falls within the linear range of the analytical method.

-

Analysis: Analyze the diluted sample using a validated HPLC method (or other suitable technique) to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or g/100mL, taking into account the dilution factor.

The Impact of Solubility on Practical Applications

The solubility of this compound is not merely an academic curiosity; it has profound implications for its practical applications, particularly in drug discovery and development.

Synthetic Chemistry

As a versatile building block, this compound is employed in various chemical reactions, such as condensation reactions with carbonyl compounds.[2] Its solubility in the reaction solvent is critical for achieving optimal reaction rates and yields. Poor solubility can lead to heterogeneous reaction mixtures, resulting in slower reactions and incomplete conversions.

Purification

Crystallization is a common method for purifying solid organic compounds. The selection of an appropriate solvent system, where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, is crucial for efficient purification and high recovery.

Drug Development

Derivatives of 4-hydrazinobenzoic acid have shown promise as anticancer agents.[15] For a drug candidate to be effective, it must be absorbed into the bloodstream and reach its target site. Aqueous solubility is a key determinant of oral bioavailability. While the final drug molecule will have its own solubility profile, understanding the solubility of its precursors, like this compound, is essential for process development and scale-up.

Safety Considerations

When handling this compound hydrochloride, it is essential to adhere to appropriate safety protocols. The compound is classified as harmful if swallowed.[4] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion: A Call for Further Investigation

This technical guide has provided a comprehensive overview of the solubility of this compound, synthesizing theoretical principles with practical experimental guidance. While a definitive quantitative solubility profile remains to be established in the literature, the information and methodologies presented here provide a robust framework for researchers to determine these critical parameters. A thorough understanding and empirical determination of the solubility of this compound and its derivatives are indispensable for unlocking their full potential in the synthesis of novel therapeutics and other advanced materials. The scientific community is encouraged to contribute to the collective knowledge by publishing quantitative solubility data for this important chemical intermediate.

References

-

Test No. 105: Water Solubility. OECD. Available from: [Link]

-

Solubility testing in accordance with the OECD 105. FILAB. Available from: [Link]

-

OECD 105 - Water Solubility Test at 20°C. Analytice. Available from: [Link]

-

OECD 105 - Water Solubility. Situ Biosciences. Available from: [Link]

-

Test No. 105: Water Solubility. OECD. Available from: [Link]

- Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. SciTechnol.

- Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE).

- ASTM D6050 Determination of Insoluble Solids in Organic Liquid. Infinita Lab.

- Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile. PubMed.

- 4-Hydrazinobenzoic acid. Solubility of Things.

- LogP—Making Sense of the Value. ACD/Labs.

- 4-Hydrazinobenzoic acid hydrochloride CAS#: 24589-77-3. ChemicalBook.

- D6402 Standard Test Method for Determining Soluble Solids and Insolubles in Extracts of Vegetable Tanning Materials.

- E1148 - 02(2018) Standard Test Method for Measurements of Aqueous Solubility.

- ASTM D5226 Solubility.pdf.

- ASTM D2780-92(2002)e1 - Standard Test Method for Solubility of Fixed Gases in Liquids. IHS Markit.

- 4-Hydrazinobenzoic acid (p-Hydrazinobenzoic acid). MedChemExpress.

- Methyl 4-hydrazinobenzo

- Safety Data Sheet: 4-Hydrazinobenzoic acid. Carl ROTH.

- This compound HCl, min 98%, 100 grams. CP Lab Safety.

- Methyl 4-hydrazinylbenzo

- Buy this compound Hydrochloride | 6296-89-5. Smolecule.

- Methyl 4-formylbenzoate (4-Carbomethoxybenzaldehyde). MedChemExpress.

Sources

- 1. Buy this compound Hydrochloride | 6296-89-5 [smolecule.com]

- 2. oecd.org [oecd.org]

- 3. Methyl 4-hydrazinobenzoate hydrochloride | C8H11ClN2O2 | CID 2788448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. calpaclab.com [calpaclab.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. acdlabs.com [acdlabs.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. filab.fr [filab.fr]

- 10. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 11. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 12. oecd.org [oecd.org]

- 13. store.astm.org [store.astm.org]

- 14. img.antpedia.com [img.antpedia.com]

- 15. solubilityofthings.com [solubilityofthings.com]

A Comprehensive Spectroscopic and Synthetic Guide to Methyl 4-hydrazinylbenzoate

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-hydrazinylbenzoate is a versatile bifunctional molecule integral to the synthesis of a wide range of heterocyclic compounds and active pharmaceutical ingredients. Its unique structure, featuring a hydrazine moiety and a methyl ester group on a benzene ring, imparts specific chemical reactivity and distinct spectral characteristics. This technical guide provides a comprehensive analysis of the spectral data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section offers a detailed interpretation of the spectral features, grounded in the fundamental principles of spectroscopic techniques and the electronic interplay of the substituents. Furthermore, this guide presents a detailed, field-proven protocol for the synthesis of this compound, designed to be a self-validating system for producing this key chemical intermediate.

Introduction: The Chemical Significance of this compound

This compound, with the molecular formula C₈H₁₀N₂O₂, serves as a crucial building block in organic synthesis. The presence of a nucleophilic hydrazine group and an electrophilic ester functionality on the same aromatic scaffold allows for a diverse range of chemical transformations. This dual reactivity is harnessed in the construction of various nitrogen-containing heterocycles, which are prevalent motifs in medicinal chemistry. A notable application of this compound is in the synthesis of the iron-chelating agent Deferasirox, highlighting its importance in drug development.

A thorough understanding of the spectroscopic properties of this compound is paramount for its unambiguous identification, purity assessment, and for monitoring its reactions. This guide provides an in-depth exploration of its ¹H NMR, ¹³C NMR, IR, and MS spectra, offering insights into the structural information encoded within each.

Synthesis of this compound: A Validated Protocol

The synthesis of arylhydrazines is a well-established transformation in organic chemistry, often proceeding via the reduction of a diazonium salt. The following protocol details a reliable method for the preparation of this compound from the readily available starting material, methyl 4-aminobenzoate.

Experimental Protocol: Synthesis of this compound

This protocol is designed as a self-validating system, with clear checkpoints and expected observations.

Step 1: Diazotization of Methyl 4-aminobenzoate

-

In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend methyl 4-aminobenzoate (15.1 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (40 mL) and water (40 mL).

-

Cool the resulting slurry to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (7.2 g, 0.105 mol) in water (20 mL) and add this solution dropwise from the dropping funnel to the cooled slurry. Maintain the temperature below 5 °C throughout the addition. The reaction is exothermic, so slow addition is crucial.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt. A clear solution of 4-methoxycarbonylbenzenediazonium chloride should be obtained.

Step 2: Reduction of the Diazonium Salt

-

In a separate 1 L beaker, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (56.4 g, 0.25 mol) in concentrated hydrochloric acid (50 mL). Cool this solution in an ice bath.

-

Slowly and with vigorous stirring, add the cold diazonium salt solution from Step 1 to the stannous chloride solution. A thick white precipitate of the hydrazine hydrochloride salt will form.

-

Continue stirring the mixture in the ice bath for 30 minutes after the addition is complete.

Step 3: Isolation and Neutralization

-

Collect the precipitated this compound hydrochloride by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold water (2 x 20 mL) to remove any remaining inorganic salts.

-

To obtain the free base, suspend the hydrochloride salt in water (100 mL) and add a saturated solution of sodium bicarbonate with stirring until the effervescence ceases and the pH of the solution is neutral to slightly basic (pH 7-8).

-

Collect the white precipitate of this compound free base by vacuum filtration.

-

Wash the product with cold water (2 x 30 mL) and dry it under vacuum to a constant weight.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound is definitively achieved through a combination of NMR, IR, and MS techniques. The following sections provide a detailed analysis of the expected spectral data for the free base.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR provide invaluable structural information.

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals from the aromatic protons, the methyl ester protons, and the hydrazine protons. The para-substitution pattern of the benzene ring leads to a distinct splitting pattern for the aromatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.80 | Doublet (d) | 2H | Aromatic (Ha) |

| ~6.85 | Doublet (d) | 2H | Aromatic (Hb) |

| ~5.50 | Broad Singlet | 1H | -NH- |

| ~3.85 | Singlet (s) | 3H | -OCH₃ |

| ~3.70 | Broad Singlet | 2H | -NH₂ |

-

Aromatic Protons (Ha and Hb): The aromatic region displays a classic AA'BB' system, which at lower field strengths can be approximated as two doublets. The protons ortho to the electron-withdrawing ester group (Ha) are deshielded and appear downfield, while the protons ortho to the electron-donating hydrazine group (Hb) are shielded and appear upfield.

-

Methyl Protons (-OCH₃): The three protons of the methyl ester group give rise to a sharp singlet, as there are no adjacent protons to cause splitting.

-

Hydrazine Protons (-NH- and -NH₂): The protons on the nitrogen atoms are exchangeable and often appear as broad singlets. Their chemical shifts can be highly dependent on the solvent, concentration, and temperature.

Caption: Key ¹H NMR assignments for this compound.

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the electronic effects of the substituents.

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=O (Ester Carbonyl) |

| ~150 | C4 (Carbon attached to -NHNH₂) |

| ~131 | C2, C6 (Aromatic) |

| ~122 | C1 (Carbon attached to -COOCH₃) |

| ~113 | C3, C5 (Aromatic) |

| ~52 | -OCH₃ (Methyl Carbon) |

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is significantly deshielded and appears at the lowest field.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the electron-donating hydrazine group (C4) is shielded relative to unsubstituted benzene, while the carbon attached to the electron-withdrawing ester group (C1) is deshielded. The remaining aromatic carbons show distinct signals due to the combined electronic effects.

-

Methyl Carbon (-OCH₃): The methyl carbon of the ester group appears in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present.

| Wavenumber (cm⁻¹) | Vibration | Description |

| 3400-3200 | N-H stretch | Two bands, characteristic of the -NH₂ group |

| ~3300 | N-H stretch | Broad, for the -NH- group |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2950-2850 | C-H stretch | Methyl C-H |

| ~1680 | C=O stretch | Strong absorption, characteristic of an aromatic ester |

| ~1600, ~1500 | C=C stretch | Aromatic ring skeletal vibrations |

| ~1280 | C-O stretch | Asymmetric stretch of the ester |

| ~1100 | C-O stretch | Symmetric stretch of the ester |

-

N-H Stretching: The hydrazine moiety gives rise to characteristic N-H stretching vibrations in the 3400-3200 cm⁻¹ region. Typically, a primary amine (-NH₂) shows two bands (symmetric and asymmetric stretching), while the secondary amine (-NH-) shows a single, often broader, band.

-

C=O Stretching: A strong, sharp absorption band around 1680 cm⁻¹ is a definitive indicator of the ester carbonyl group.[1] The conjugation with the aromatic ring lowers the frequency compared to a saturated ester.[1]

-

Aromatic C=C Stretching: The presence of the benzene ring is confirmed by characteristic absorptions around 1600 and 1500 cm⁻¹.

-

C-O Stretching: The ester C-O bonds exhibit strong stretching vibrations in the fingerprint region, typically around 1280 cm⁻¹ and 1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

-

Molecular Ion Peak (M⁺): The molecular ion peak for this compound is expected at m/z = 166, corresponding to the molecular weight of the compound (C₈H₁₀N₂O₂).

-

Nitrogen Rule: As the molecule contains an even number of nitrogen atoms (two), the molecular ion peak will have an even mass-to-charge ratio, which is consistent with the expected m/z of 166.

-

Key Fragmentation Pathways:

-

Loss of a methoxy radical (-OCH₃): A common fragmentation for methyl esters is the loss of the methoxy radical (·OCH₃), leading to a fragment ion at m/z = 135.

-

Loss of the hydrazine group (-NHNH₂): Cleavage of the C-N bond can result in the loss of the hydrazine group, yielding a fragment at m/z = 135.

-

Decarbonylation: Subsequent loss of carbon monoxide (CO) from the m/z 135 fragment can lead to a fragment at m/z = 107.

-

Formation of the benzoyl cation: A fragment corresponding to the benzoyl cation [C₆H₅CO]⁺ at m/z = 105 is also possible through more complex rearrangements.

-

Caption: Plausible mass spectral fragmentation pathways.

Conclusion

This technical guide has provided a comprehensive overview of the spectral properties and a detailed synthetic protocol for this compound. The presented NMR, IR, and MS data, along with their detailed interpretations, serve as a valuable reference for the unambiguous identification and characterization of this important chemical intermediate. The interplay of the electron-donating hydrazine group and the electron-withdrawing methyl ester group is clearly reflected in the spectral data, offering a practical example of substituent effects in spectroscopy. The provided synthetic protocol is robust and can be readily implemented in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating their work with this versatile and significant molecule.

References

Sources

A Senior Application Scientist's Technical Guide to Methyl 4-hydrazinylbenzoate Hydrochloride (CAS No. 6296-89-5)

Foreword: Unveiling a Versatile Synthetic Scaffold

In the landscape of modern medicinal and organic chemistry, the identification and characterization of versatile molecular building blocks are paramount to the efficient discovery and development of novel chemical entities. Methyl 4-hydrazinylbenzoate hydrochloride, registered under CAS number 6296-89-5, represents one such pivotal intermediate. Its unique structural architecture, featuring a reactive hydrazinyl group and a modifiable methyl ester on a stable benzene ring, provides a rich platform for a multitude of chemical transformations. This guide offers an in-depth exploration of this compound, moving beyond a simple recitation of facts to provide a cohesive narrative on its synthesis, reactivity, and profound utility for researchers, scientists, and drug development professionals. We will delve into the causality behind its applications, grounding our discussion in established chemical principles and providing a framework for its strategic deployment in complex synthetic campaigns.

Core Chemical Identity and Physicochemical Profile

A thorough understanding of a chemical's fundamental properties is the bedrock of its effective application. This compound hydrochloride is a stable, crystalline solid that serves as a convenient and reactive source of the 4-(methoxycarbonyl)phenylhydrazinyl moiety.[1][2]

Table 1: Chemical Identifiers and Properties of CAS 6296-89-5

| Identifier | Value |

| CAS Number | 6296-89-5[1][3][4] |

| Product Name | This compound Hydrochloride[1][3][4] |

| IUPAC Name | methyl 4-hydrazinobenzoate;hydrochloride[1][2] |

| Molecular Formula | C₈H₁₁ClN₂O₂[1][3][4] |

| Molecular Weight | 202.64 g/mol [1][3][4] |

| Appearance | White to yellow powder or crystals[2] |

| Melting Point | 205-207 °C[3] |

| Purity | Typically ≥97%[2][4] |

| Canonical SMILES | COC(=O)C1=CC=C(C=C1)NN.Cl[1] |

| InChI Key | MXSGRGCOQOKOEH-UHFFFAOYSA-N[1][2] |

The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the free base, making it a preferred choice for laboratory use.

Caption: Structure of this compound Hydrochloride.

Synthesis Pathways: A Strategic Overview

The synthesis of this compound hydrochloride is typically achieved via well-established and robust chemical methods. The choice of a particular route often depends on factors such as starting material availability, desired scale, and purity requirements.

Common Synthetic Protocols

Two primary pathways dominate the laboratory-scale synthesis of this compound:

-

Hydrazinolysis of a Benzoate Ester: This is a direct and efficient method. It involves the reaction of a suitable methyl benzoate precursor, such as methyl 4-aminobenzoate, which is first diazotized and then reduced, or by direct nucleophilic substitution with hydrazine hydrate. The resulting methyl 4-hydrazinobenzoate free base is then treated with hydrochloric acid to precipitate the stable hydrochloride salt.[1]

-

Esterification of 4-Hydrazinobenzoic Acid: An alternative approach begins with 4-hydrazinobenzoic acid. The carboxylic acid is esterified using methanol under acidic conditions (e.g., using thionyl chloride or a strong acid catalyst like sulfuric acid). This method is advantageous when 4-hydrazinobenzoic acid is the more readily available starting material. The hydrochloride salt is typically formed in situ or in a subsequent step.[1]

Caption: Primary synthetic routes to CAS 6296-89-5.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound hydrochloride stems from the orthogonal reactivity of its two primary functional groups: the hydrazinyl moiety and the methyl ester.

-

The Hydrazinyl Group: This is the primary center of reactivity. As a potent nucleophile, it readily participates in reactions to form stable covalent bonds, making it an invaluable handle for molecular elaboration.

-

Condensation Reactions: It reacts cleanly with aldehydes and ketones to form hydrazones. This reaction is fundamental for linking the phenyl ring to other molecular fragments and is a cornerstone of combinatorial chemistry for generating diverse compound libraries.[1]

-

Acylation Reactions: The hydrazinyl group can be acylated with acid chlorides or anhydrides to form hydrazides, which are important intermediates in the synthesis of various heterocyclic systems, such as pyrazoles and pyridazinones, many of which exhibit significant biological activity.[1]

-

Reductive Amination: The compound can be used in reductive amination protocols, and the hydrazine itself can be reduced to the corresponding amine, offering another pathway for functional group interconversion.[1]

-

-

The Methyl Ester Group: This group offers a secondary site for modification.

-

Hydrolysis: It can be saponified back to the carboxylic acid, which can then be used for amide bond formation or other carboxylate-specific chemistry. This allows for late-stage diversification of a molecular scaffold.

-

Amidation: The ester can be directly converted to an amide by heating with an appropriate amine, further expanding the synthetic possibilities.

-

This dual functionality makes CAS 6296-89-5 a classic "linchpin" molecule, capable of connecting different molecular fragments in a controlled and predictable manner.

Applications in Research and Drug Development

The utility of this compound hydrochloride is most pronounced in fields that require the rapid and efficient synthesis of novel organic molecules, particularly in the pharmaceutical and agrochemical sectors.[1]

Intermediate for Bioactive Compounds

This compound is a well-documented precursor for molecules targeting a range of diseases.[1]

-

Anticancer Agents: Many kinase inhibitors and other anticancer compounds incorporate heterocyclic cores that can be efficiently synthesized using hydrazinyl precursors. The phenyl ring of CAS 6296-89-5 often serves as a key structural element for binding to protein targets.[1]

-

Antimicrobial Agents: The development of novel antibiotics and antifungals frequently relies on scaffolds built from hydrazine chemistry. Derivatives have shown promise against various pathogens.[1]

Caption: Role of CAS 6296-89-5 in a drug development workflow.

Agrochemical Research

The structural motifs accessible from this building block are also relevant in the search for new pesticides and herbicides. Its biological activity against certain pests and pathogens makes it a valuable starting point for agrochemical synthesis programs.[1]

Preliminary Pharmacokinetic Insights

For a molecule to be a successful drug or drug intermediate, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Preliminary studies on compounds related to this compound hydrochloride have provided encouraging data:

-

High Gastrointestinal Absorption: Research suggests that molecules containing this scaffold often exhibit good permeability across biological membranes, a prerequisite for oral bioavailability.[1]

-

Metabolic Stability: Critically, it has been noted that this compound does not significantly inhibit major cytochrome P450 (CYP) enzymes.[1] This is a highly desirable characteristic in drug development, as it reduces the likelihood of adverse drug-drug interactions, a common cause of clinical trial failures.

Safety, Handling, and Storage Protocols

As with any reactive chemical, adherence to strict safety protocols is mandatory when handling this compound hydrochloride.

Table 2: GHS Hazard Information and Precautionary Measures

| Category | Information |

| GHS Pictogram | GHS07 (Exclamation Mark)[2] |

| Signal Word | Warning[2][3][5] |

| Hazard Statements | H302: Harmful if swallowed.[1][5] H312: Harmful in contact with skin.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H332: Harmful if inhaled.[1] H335: May cause respiratory irritation.[1] |

| Incompatibilities | Strong oxidizing agents, strong acids, and bases.[3] |

| Personal Protective Equipment (PPE) | Wear protective safety goggles, chemical-resistant gloves, and protective clothing.[3][5] |

| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood.[3] Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[3] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container.[3] Storage under an inert atmosphere is recommended for long-term stability.[2] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |

| First Aid (Skin) | Wash with generous quantities of running water and non-abrasive soap.[3] |

Self-Validating System for Safe Handling: The health hazards of this specific compound have not been exhaustively investigated.[3] Therefore, it is imperative to treat it with the recognition of having "unknown hazards and toxicity".[5] All handling procedures must be conducted by personnel with specialized knowledge and experience, under the assumption that the substance is more hazardous than currently documented.[5] This conservative approach constitutes a self-validating safety system, prioritizing user protection above all else.

Conclusion and Future Outlook

This compound hydrochloride (CAS 6296-89-5) is far more than a mere catalog chemical; it is a strategic tool for molecular innovation. Its predictable reactivity, dual functional handles, and favorable preliminary pharmacokinetic profile make it an exemplary building block for constructing complex and biologically active molecules. For researchers in drug discovery and applied chemical synthesis, a deep understanding of this compound's properties and potential is not just beneficial—it is a distinct advantage in the quest to design the next generation of therapeutics and functional materials. As synthetic methodologies continue to advance, the utility of this versatile scaffold is poised to expand even further.

References

Sources

The Versatile Intermediate: A Technical Guide to Methyl 4-hydrazinylbenzoate

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Methyl 4-hydrazinylbenzoate. We will delve into its chemical properties, synthesis, and its critical role as a versatile intermediate in the construction of complex organic molecules, particularly heterocyclic systems of medicinal importance. This guide moves beyond a simple recitation of facts to explain the underlying principles and practical considerations for utilizing this valuable chemical building block.

Core Concepts: Understanding this compound

This compound, often encountered as its more stable hydrochloride salt, is an aromatic organic compound featuring a hydrazinyl group and a methyl ester substituent on a benzene ring. This bifunctionality is the cornerstone of its utility in organic synthesis. The nucleophilic hydrazinyl moiety serves as a key reactive handle for the formation of hydrazones and for the construction of nitrogen-containing heterocycles, while the methyl ester provides a site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in Table 1. Understanding these properties is crucial for its proper handling, storage, and application in chemical reactions.

| Property | This compound | This compound Hydrochloride |

| CAS Number | 4510-12-7[1] | 6296-89-5 |

| Molecular Formula | C₈H₁₀N₂O₂[1] | C₈H₁₁ClN₂O₂ |

| Molecular Weight | 166.18 g/mol [1] | 202.64 g/mol |

| Appearance | Not specified | White to yellow powder or crystals |

| Boiling Point | 318.6 °C at 760 mmHg[1] | Not available |

| Storage | Not specified | Inert atmosphere, room temperature |

Spectroscopic Data

The structural integrity of this compound hydrochloride can be confirmed through various spectroscopic techniques. Infrared (IR) spectroscopy typically reveals a characteristic N-H stretching vibration around 3300 cm⁻¹ for the hydrazine group and a strong carbonyl (C=O) stretching frequency for the aromatic ester at approximately 1680 cm⁻¹. Mass spectrometry will show a molecular ion peak corresponding to the protonated molecule.

Synthesis of this compound Hydrochloride: A Validated Protocol

The most common and reliable method for the synthesis of aryl hydrazines is through the reduction of a diazonium salt precursor. This section provides a detailed, step-by-step protocol for the preparation of this compound Hydrochloride from the readily available starting material, methyl 4-aminobenzoate. This process is a classic example of a diazo reaction followed by a controlled reduction.

The Synthetic Pathway: A Logical Flow

The synthesis can be visualized as a two-step process, where the initial diazotization must be carefully controlled at low temperatures due to the instability of the diazonium salt. The subsequent reduction is then carried out to yield the desired hydrazine.

Detailed Experimental Protocol

Materials:

-

Methyl 4-aminobenzoate

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Ice

Procedure:

Step 1: Diazotization of Methyl 4-aminobenzoate

-

In a two-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend methyl 4-aminobenzoate in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C. The formation of the diazonium salt is indicated by a clear solution.

-

Continue stirring the resulting solution at 0-5 °C for an additional 15 minutes to ensure the diazotization is complete.

Step 2: Reduction of the Diazonium Salt

-

In a separate flask, prepare a cold solution of stannous chloride dihydrate in concentrated hydrochloric acid.

-

Slowly add the previously prepared cold diazonium salt solution to the stannous chloride solution, again maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

The precipitated solid is collected by filtration, washed with a small amount of cold water, and then with diethyl ether.

-

The resulting white to off-white solid is dried under vacuum to yield this compound Hydrochloride.[2]

Rationale behind experimental choices:

-

Low Temperature: Diazonium salts are notoriously unstable and can decompose violently at higher temperatures. Maintaining a temperature of 0-5 °C is critical for safety and to maximize the yield of the desired product.

-

Stannous Chloride as Reducing Agent: Stannous chloride is a mild and effective reducing agent for the conversion of diazonium salts to hydrazines. It is readily available and the reaction conditions are straightforward to control.

Applications in Organic Synthesis: A Gateway to Heterocycles

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, most notably pyrazoles. The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic and efficient method for constructing the pyrazole ring system, a scaffold that is prevalent in many pharmaceuticals.

The Knorr Pyrazole Synthesis: A Mechanistic Overview

The reaction proceeds through an initial condensation of the more nucleophilic nitrogen of the hydrazine with one of the carbonyl groups of the 1,3-diketone, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Regioselectivity in Pyrazole Synthesis

A critical consideration when using unsymmetrical 1,3-diketones is the regioselectivity of the cyclization. The initial nucleophilic attack of the substituted hydrazine can occur at either of the two non-equivalent carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazoles. The outcome is influenced by both steric and electronic factors of the substituents on both the hydrazine and the diketone, as well as the reaction conditions such as pH.[3][4] For instance, the more electrophilic carbonyl carbon is generally favored for the initial attack.

Role in the Synthesis of Pharmaceutical Scaffolds

While often associated with the synthesis of the COX-2 inhibitor Celecoxib, it is important to clarify that the direct precursor in the most common industrial synthesis of Celecoxib is 4-hydrazinobenzenesulfonamide hydrochloride, not this compound.[5] However, the fundamental pyrazole synthesis reaction is the same. This compound serves as an excellent model compound and a versatile starting material for the synthesis of a wide array of other pyrazole-containing molecules with potential biological activities.

Safety and Handling

This compound hydrochloride is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a fume hood.

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its straightforward synthesis from readily available starting materials and the reactivity of its hydrazinyl group make it a key building block for the construction of pyrazole and other heterocyclic systems. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, will empower researchers and drug development professionals to effectively utilize this compound in the design and synthesis of novel molecules with potential therapeutic applications.

References

-

Organic Chemistry Portal. Pyrazole synthesis. [Link]

-

Katritzky, A. R., Wang, M., Zhang, S., Voronkov, M. V., & Steel, P. J. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(20), 6787–6791. [Link]

-

Synthesis of (b) 4-Hydrazino-N-methylbenzenemethanesulphonamide, hydrochloride. Synlett, 2003(1), 137-139. [Link]

- Google Patents. (2021). Synthesis method of 4-methyl-2-hydrazinobenzothiazole.

-

Chemsrc. Methyl 4-hydrazinobenzoate. [Link]

- Google Patents. (2019). The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride.

-

Asian Journal of Organic & Medicinal Chemistry. 4-{3-[2-(2-morpholin-4-yl-ethoxy)phenyl]-5. [Link]

- Google Patents. (2020). Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride.

Sources

- 1. Methyl 4-hydrazinobenzoate | CAS#:4510-12-7 | Chemsrc [chemsrc.com]

- 2. prepchem.com [prepchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN110872242B - Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride - Google Patents [patents.google.com]

The Versatile Scaffold: A Technical Guide to the Applications of Methyl 4-hydrazinylbenzoate in Medicinal Chemistry

Foreword: The Unseen Architect in Drug Discovery

In the intricate world of medicinal chemistry, the journey from a conceptual therapeutic target to a tangible clinical candidate is a testament to the power of molecular architecture. Within this landscape, certain chemical entities emerge as unsung heroes – versatile building blocks that provide the foundational scaffolds for a diverse array of bioactive molecules. Methyl 4-hydrazinylbenzoate is one such entity. While not a therapeutic agent in itself, its unique structural features and reactivity profile have positioned it as a cornerstone in the synthesis of novel compounds with significant potential in oncology, infectious diseases, and beyond. This guide serves as an in-depth exploration of the multifaceted applications of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage its full potential. We will delve into the synthetic versatility of this molecule, explore the biological activities of its derivatives, and provide practical insights into the experimental design and validation that underpin its successful application in modern drug discovery.

Physicochemical Properties and Synthetic Versatility

This compound, often utilized as its more stable hydrochloride salt, is a bifunctional organic compound featuring a hydrazinyl group (-NHNH2) and a methyl ester (-COOCH3) attached to a benzene ring. This unique combination of functional groups is the very source of its synthetic utility in medicinal chemistry.

| Property | Value | Reference |

| Molecular Formula | C8H10N2O2 | |

| Molecular Weight | 166.18 g/mol | |

| Appearance | White to off-white crystalline powder | Commercially available data |

| Solubility | Soluble in polar organic solvents | General knowledge |

The hydrazinyl group, a potent nucleophile, readily participates in condensation reactions with a wide range of carbonyl compounds (aldehydes and ketones) to form hydrazones. This reaction is a cornerstone of dynamic covalent chemistry and provides a straightforward route to a vast library of derivatives. Furthermore, the hydrazinyl moiety is a key precursor for the synthesis of various nitrogen-containing heterocyclic systems, which are prevalent in many biologically active molecules.[1]

The methyl ester group offers another site for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be a site for further derivatization. This dual functionality allows for the creation of complex molecular architectures with diverse pharmacophoric features.

Core Applications in Medicinal Chemistry: A Gateway to Bioactive Heterocycles

The true power of this compound lies in its role as a versatile starting material for the synthesis of a plethora of bioactive compounds.[2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[3][4]

Anticancer Agents: Building Scaffolds for Tumor Growth Inhibition

A significant focus of research involving this compound derivatives has been in the field of oncology. The resulting hydrazone and pyrazole scaffolds have been shown to exhibit potent cytotoxic activity against various cancer cell lines.[5][6]

The condensation of this compound with various aromatic and heteroaromatic aldehydes yields a diverse library of hydrazones. Many of these derivatives have demonstrated significant anticancer activity by inducing apoptosis in cancer cells.[6] The mechanism of action often involves the intrinsic apoptotic pathway, characterized by changes in the mitochondrial membrane potential and the activation of caspase cascades.[7]

Experimental Protocol: Synthesis of a Bioactive Hydrazone Derivative

This protocol outlines a general, yet self-validating, procedure for the synthesis of a hydrazone derivative from this compound hydrochloride and a substituted aromatic aldehyde.

Materials:

-

This compound hydrochloride

-

Substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde)

-

Ethanol (absolute)

-

Glacial acetic acid (catalytic amount)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Appropriate solvent system for TLC (e.g., ethyl acetate/hexane)

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound hydrochloride (1.0 eq) and the substituted aromatic aldehyde (1.0 eq) in absolute ethanol.

-

Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture. The acid catalyzes the condensation reaction.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

-

Work-up: Once the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume using a rotary evaporator.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent to obtain the pure hydrazone derivative.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Self-Validation: The purity of the final compound can be assessed by its sharp melting point and by obtaining clean spectroscopic data that is consistent with the expected structure. The TLC analysis at each stage ensures the reaction is proceeding as expected.

The reaction of this compound with 1,3-dicarbonyl compounds is a classical and efficient method for the synthesis of pyrazole derivatives.[8] Pyrazoles are a privileged scaffold in medicinal chemistry, and many pyrazole-containing compounds have been developed as potent kinase inhibitors.[9] These inhibitors can target various kinases involved in cancer cell proliferation, survival, and angiogenesis, such as EGFR, VEGFR, and CDKs.[9]

Diagram: General Synthetic Pathway to Hydrazones and Pyrazoles

Caption: Synthetic routes from this compound.

Enzyme Inhibitors: Targeting Key Pathological Pathways

Derivatives of this compound have also shown promise as inhibitors of various enzymes implicated in disease.

Certain hydrazone derivatives have been identified as potent and selective inhibitors of monoamine oxidase A (MAO-A), an enzyme involved in the metabolism of neurotransmitters.[10] Inhibition of MAO-A can increase the levels of these neurotransmitters in the brain, making these compounds potential candidates for the treatment of depression and other neurological disorders.[10]

Enzyme Inhibition Data for a Representative Hydrazone Derivative:

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Reference |

| Hydrazone Derivative 2b | hMAO-A | 0.028 | Competitive | [10] |

| Moclobemide (Standard) | hMAO-A | 6.061 | Reversible | [10] |

Diagram: Mechanism of Competitive Enzyme Inhibition

Caption: Competitive inhibition of an enzyme.

Anti-inflammatory Agents

The pyrazole scaffold, readily accessible from this compound, is also a key feature of many non-steroidal anti-inflammatory drugs (NSAIDs). These compounds often exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation.[11]

Causality in Experimental Design: A Self-Validating Approach

The development of bioactive compounds from this compound is a process guided by a deep understanding of structure-activity relationships (SAR) and a commitment to rigorous experimental validation.

The Rationale Behind Hydrazone Synthesis:

The choice of aldehydes and ketones for condensation with this compound is not arbitrary. It is driven by the desire to introduce specific pharmacophoric features that are known to interact with biological targets. For example, the incorporation of electron-withdrawing groups on the aromatic ring of the aldehyde can enhance the anticancer activity of the resulting hydrazone.[7]

Validation of Biological Activity:

A crucial aspect of the drug discovery process is the validation of the biological activity of the synthesized compounds. This is typically achieved through a series of in vitro assays.

Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)

This protocol describes a standard MTT assay to determine the cytotoxic activity of a synthesized compound against a panel of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, HepG2)

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

Synthesized compound (dissolved in DMSO)

-

Doxorubicin (positive control)

-